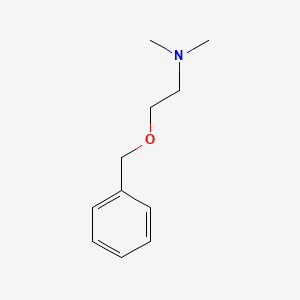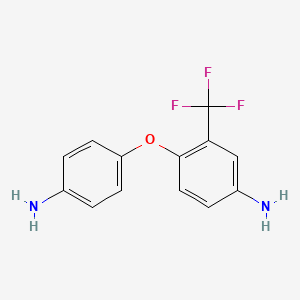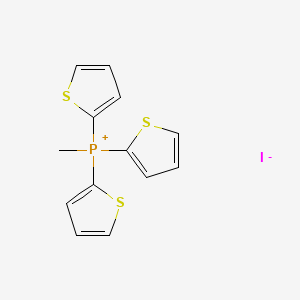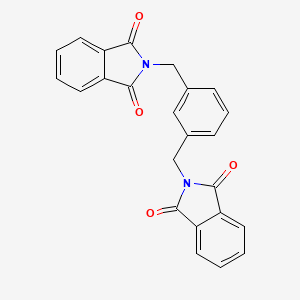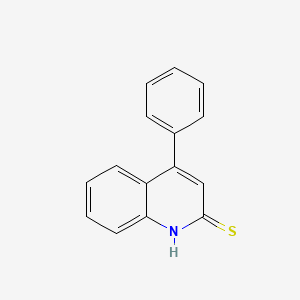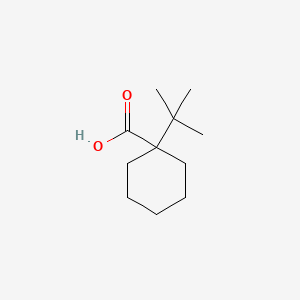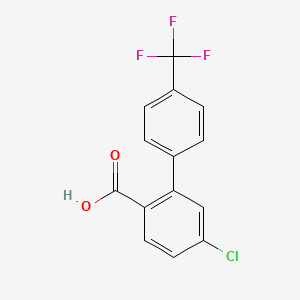
Diethyl 2-fluoro-2-phenylmalonate
Overview
Description
Synthesis Analysis
The synthesis of Diethyl 2-fluoro-2-phenylmalonate is typically indirectly derived via a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . Methods using Caesium carbonate and copper (I) iodide have been developed to overcome this difficulty .Molecular Structure Analysis
The molecular formula of Diethyl 2-fluoro-2-phenylmalonate is C13H15FO4 . It is a malonic acid derivative, which has gained attention in scientific research owing to its potential implications in various fields such as pharmaceuticals, agrochemicals, and materials science.Chemical Reactions Analysis
The hydrolysis of diethyl 2-(perfluorophenyl)malonate has been studied . Under mild reaction conditions (room temperature, biphase mixtures) the starting ester remained intact, while under drastic conditions (high concentration of alkali, homogeneous solutions, elevated temperatures), decomposition and/or decarboxylation occurred .Physical And Chemical Properties Analysis
Diethyl 2-fluoro-2-phenylmalonate is a liquid with an odorless smell . It has a boiling point of 170 - 172 °C at 14 mmHg . The flash point is greater than 112 °C .Scientific Research Applications
Synthesis Applications
Diethyl 2-fluoro-2-phenylmalonate serves as a crucial building block in various chemical syntheses. Harsanyi et al. (2014) utilized it for synthesizing fluorooxindole and 2-fluoro-2-arylacetic acid derivatives through nucleophilic aromatic substitution reactions. This process involves decarboxylation, esterification, and reductive cyclisation, highlighting its versatility in synthesizing complex organic compounds (Harsanyi, Sandford, Yufit, & Howard, 2014). Furthermore, Zhao et al. (2020) demonstrated its role in process optimization and environmental sustainability. Their study showed significant energy and time reduction in producing diethyl 2-ethyl-2-phenylmalonate using a novel reactor design for continuous operation, adhering to green chemistry principles (Zhao et al., 2020).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, diethyl 2-fluoro-2-phenylmalonate is used for synthesizing various biologically active compounds. Ishikawa, Takaoka, and Ibrahim (1984) prepared dimethyl and diethyl fluoromalonates from hexafluoropropene, which were then used to synthesize 1H-3-fluoro-1,5-dibenzodiazepin-2,4(3H,5H)-diones, a class of compounds with potential therapeutic applications (Ishikawa, Takaoka, & Ibrahim, 1984). Another study by Zhou and Li (2019) involved using diethyl 2-phenylmalonate in a series of reactions to form benzodiazepine derivatives, which are commonly used in the treatment of anxiety and insomnia (Zhou & Li, 2019).
Material Science and Engineering
In the field of materials science, Lyu et al. (2019) investigated the use of bis(trimethylsilyl) 2-fluoromalonate derivatives as electrolyte additives for high-voltage lithium-ion batteries. Their research demonstrated improved capacity retention and cycling performance in batteries, making these derivatives a promising choice for enhancing battery efficiency (Lyu et al., 2019).
Organic Chemistry and Catalysis
Ramb et al. (2016) explored the addition of nucleophiles to fluorinated Michaelacceptors, including diethyl 2-fluoro-2-phenylmalonate. This study showed the versatility of this compound in organic synthesis, where it can react with a variety of nucleophiles to produce β-substituted α-fluoro ketones, useful in many organic synthesis applications (Ramb, Lerchen, Kischkewitz, Beutel, Fustero, & Haufe, 2016).
Environmental and Analytical Chemistry
Mendz, Lim, and Hazell (1993) investigated the use of diethyl 2-fluoro-2-phenylmalonate in measuring carboxylesterase activities using 19F NMR spectroscopy. Their study demonstrates the compound's potential as a probe in complex systems, aiding in noninvasive studies of carboxylesterase activities in various biological samples (Mendz, Lim, & Hazell, 1993).
properties
IUPAC Name |
diethyl 2-fluoro-2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-11(15)13(14,12(16)18-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGKXSYZACBTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401181 | |
| Record name | diethyl 2-fluoro-2-phenylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-fluoro-2-phenylmalonate | |
CAS RN |
2802-98-4 | |
| Record name | diethyl 2-fluoro-2-phenylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrofuro[2,3-b]pyridine](/img/structure/B1654761.png)
